Benzoic acid, 3-methylphenyl ester

説明

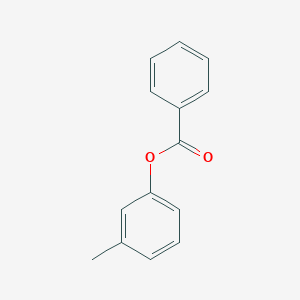

Chemical Identity: Benzoic acid, 3-methylphenyl ester (CAS 614-32-4) is an aromatic ester formed by the esterification of benzoic acid with 3-methylphenol (m-cresol). Its molecular formula is C₁₄H₁₂O₂, with a molecular weight of 212.24 g/mol . The structure comprises a benzene ring substituted with a methyl group at the meta position on the phenolic oxygen (Fig. 1). Key identifiers include the InChIKey XYKFCIJKMCQULO-UHFFFAOYSA-N and a logP value of 3.53, indicating moderate hydrophobicity .

Applications:

This compound is utilized in analytical chemistry for method development, as demonstrated by its separation using reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases . It is also identified in microbial metabolism studies, such as fungal degradation of cypermethrin, where derivatives like (3-methylphenyl) methyl ester formic acid are observed .

特性

CAS番号 |

614-32-4 |

|---|---|

分子式 |

C14H12O2 |

分子量 |

212.24g/mol |

IUPAC名 |

(3-methylphenyl) benzoate |

InChI |

InChI=1S/C14H12O2/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h2-10H,1H3 |

InChIキー |

XYKFCIJKMCQULO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 |

正規SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 |

他のCAS番号 |

614-32-4 |

製品の起源 |

United States |

科学的研究の応用

Pharmaceutical Applications

Benzoic acid, 3-methylphenyl ester is utilized in the pharmaceutical industry for its therapeutic properties. It exhibits vasodilating and spasmolytic effects, making it valuable in treating respiratory conditions such as asthma and whooping cough. Additionally, it serves as a topical acaricide and scabicide in veterinary medicine and human healthcare.

Case Study: Treatment of Scabies

A notable application is in the treatment of scabies caused by the mite Sarcoptes scabiei. This compound has been shown to effectively kill mites and their eggs by acting on their nervous system. In vitro studies indicate that it can eliminate the mite within five minutes of exposure .

Agricultural Applications

In agriculture, this compound is employed as an insect repellent. It is effective against various pests, including chiggers, ticks, and mosquitoes. Its mechanism involves disrupting the nervous system of these insects, leading to their death.

Table 1: Efficacy Against Pests

| Pest Type | Application Method | Efficacy |

|---|---|---|

| Chiggers | Topical application | High |

| Ticks | Spray formulation | Moderate |

| Mosquitoes | Repellent lotion | High |

Industrial Applications

This compound finds extensive use in industrial applications as a plasticizer and solvent. It is integral in the production of various polymers such as polyvinyl chloride (PVC), polystyrene, and other synthetic materials.

Table 2: Industrial Uses

| Application Type | Description |

|---|---|

| Plasticizer | Enhances flexibility in plastic products |

| Solvent | Used in chemical reactions and formulations |

| Dye Carrier | Facilitates dyeing processes in textiles |

Analytical Applications

The compound can also be analyzed using high-performance liquid chromatography (HPLC). A reverse phase HPLC method has been developed for its separation and analysis under simple conditions. This method is scalable for preparative separations and suitable for pharmacokinetic studies .

Table 3: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile + Water |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm |

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzene Ring

(A) Trifluoromethyl Substitution

- Compound : Benzoic acid, 3-(trifluoromethyl)-, methyl ester (CAS 55268-66-1)

- Structure : A trifluoromethyl (-CF₃) group replaces the methyl (-CH₃) substituent on the benzene ring.

- Properties : Molecular formula C₉H₇F₃O₂ , molecular weight 224.15 g/mol , melting point 93.5–94.5°C .

- Key Differences : The electron-withdrawing -CF₃ group enhances thermal stability and alters reactivity compared to the methyl analog.

(B) Hydroxy Substitution

- Compound : Benzoic acid, 3-hydroxy-, methyl ester (CAS 19438-10-9)

- Structure : A hydroxyl (-OH) group replaces the methyl substituent.

- Properties : Molecular formula C₈H₈O₃ , molecular weight 152.15 g/mol , InChIKey YKUCHDXIBAQWSF-UHFFFAOYSA-N .

- Key Differences : The -OH group introduces hydrogen-bonding capacity, increasing solubility in polar solvents.

Complex Ester Modifications

(A) Benzotriazole Derivatives

- Compound : 2-(2H-Benzotriazol-2-yl)-4-methylphenyl 3-methylbenzoate (CAS 329212-33-1)

- Structure: Incorporates a benzotriazole moiety (UV-absorbing group) on the phenolic ring.

- Applications : Likely used as a UV stabilizer in polymers due to benzotriazole's photoprotective properties .

(B) Sulfonamide Derivatives

Functional Group Additions

(A) Cyclopentyloxy and Methylthio Groups

- Compound : Benzoic acid, 3-(cyclopentyloxy)-4-(methylthio)-, methyl ester (CAS 159782-92-0)

- Structure : Combines cyclopentyloxy (-O-C₅H₉) and methylthio (-S-CH₃) substituents.

- Synthesis : Achieved via nucleophilic substitution with a reported yield of 91.7% .

(B) Fluoro and Sulfonylamino Groups

Data Tables

Table 1: Structural and Physical Comparison

準備方法

Reaction Overview

The diazotization-hydrolysis method, as detailed in patent CN1515531A, involves converting m-toluidine into m-cresol via diazonium intermediates, followed by esterification with benzoic acid. This four-step process achieves a yield of 87% with a final product purity exceeding 99.5%.

Salt Formation

m-Toluidine reacts with concentrated sulfuric acid in a cooled reactor to form m-toluidine sulfate. The exothermic reaction is controlled below 60°C to prevent decomposition, with stoichiometric ratios critical for minimizing residual reactants.

Diazotization

The sulfate solution is cooled to -5°C, and sodium nitrite is added to generate m-toluidine diazonium salt. Excess nitrite is neutralized using sulfamic acid to avoid side reactions, ensuring a stable diazonium intermediate.

Hydrolysis

The diazonium salt undergoes hydrolysis in a benzene-sulfuric acid mixture at 70°C. Benzene acts as a solvent and azeotrope agent, facilitating water removal and enhancing reaction efficiency. Refluxing for 1 hour ensures complete conversion to m-cresol.

Neutralization and Purification

The crude product is neutralized with sodium carbonate, washed, and distilled. Residual sulfuric acid and benzene are removed through fractional distillation, yielding high-purity m-cresol. Subsequent esterification with benzoic acid under acidic conditions produces the target ester.

Key Data:

Direct Esterification Method

Catalyzed Esterification

Patent EP3684746B1 outlines a solvent-assisted esterification between benzoic acid and m-cresol. The method employs aromatic solvents (e.g., toluene) to form azeotropes, enabling continuous water removal and shifting equilibrium toward ester formation.

Reaction Setup

Benzoic acid and m-cresol are heated under reflux with a catalytic acid (e.g., ) at 120–150°C. The solvent reduces reaction viscosity and facilitates byproduct separation.

Vacuum Distillation

Unreacted benzoic acid is recovered via vacuum distillation (50–100 mbar) alongside the solvent, which is recycled. This step improves atom economy and reduces raw material costs.

Neutralization and Drying

Residual acid is neutralized with aqueous sodium bicarbonate, followed by water washing and molecular sieve drying. The final product is filtered to remove catalysts, achieving >98% purity.

Key Data:

Ortho-Xylene Oxidation Method

Oxidative Decarboxylation

As referenced in CN1515531A, o-xylene is oxidized to o-methylbenzoic acid, which undergoes decarboxylation to yield m-cresol. Copper and magnesium oxides catalyze the decarboxylation at 200–250°C, with subsequent esterification as in Method 1.

Limitations

This route is less favored industrially due to lower yields (~70%) and the formation of polycyclic byproducts, complicating purification.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Byproducts | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Diazotization-Hydrolysis | 87% | >99.5% | Isopropyl toluene | High | Moderate (benzene use) |

| Direct Esterification | 80–85% | >98% | Oligomers | Moderate | Low (solvent recycle) |

| Ortho-Xylene Oxidation | ~70% | 95% | Polycyclic aromatics | Low | High |

Efficiency and Cost

-

Diazotization-Hydrolysis : High yield and purity justify its use despite benzene-related hazards. Sulfuric acid recycling mitigates waste.

-

Direct Esterification : Lower yield offset by solvent recovery, reducing raw material expenses.

-

Ortho-Xylene Oxidation : Limited to niche applications due to byproduct complexity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzoic acid, 3-methylphenyl ester, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via acid-catalyzed esterification between 3-methylphenol and phenylacetic acid or its activated derivatives (e.g., acid chlorides). Key parameters include:

- Catalyst selection : Use of sulfuric acid or p-toluenesulfonic acid for protonation.

- Solvent systems : Toluene or dichloromethane to azeotropically remove water and drive equilibrium.

- Temperature : Reflux conditions (110–140°C) for 6–12 hours.

- Validation : Purity can be confirmed via GC-MS (retention time: 41.37 min, analytical index: 1827) as reported in Adams (2017) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Techniques :

- GC-MS : Retention indices (AI: 1827, KI: 1828) and fragmentation patterns (base peak at m/z 119, 132, 143) .

- NMR : H NMR signals for the methyl group (δ ~2.3 ppm, singlet) and aromatic protons (δ 6.8–7.4 ppm).

- FT-IR : Ester carbonyl stretch at ~1720 cm.

Q. How can chromatographic separation challenges (e.g., co-elution) be addressed for this compound in complex mixtures?

- Approach :

- Column selection : Use polar stationary phases (e.g., ZORBAX Eclipse Plus C18) for HPLC.

- Mobile phase optimization : Adjust pH with 0.1% formic acid or ammonium acetate to enhance resolution .

- Ion-pair reagents : Additives like tetrabutylammonium bromide improve separation of acidic analogs .

Advanced Research Questions

Q. How can solid-phase microextraction (SPME) parameters be optimized for detecting this compound in microbial volatile organic compound (VOC) studies?

- Experimental Design :

- Fiber selection : Polydimethylsiloxane/divinylbenzene (PDMS/DVB) for non-polar VOCs .

- Extraction time/temperature : 30 min at 40°C for headspace sampling.

- Desorption : 5 min at 250°C in GC inlet.

Q. How can conflicting spectral data (e.g., GC-MS vs. NMR) for structurally similar esters be resolved?

- Strategies :

- Retention index matching : Use Adams (2017) GC-MS indices (AI: 1827) to differentiate from analogs .

- High-resolution MS (HRMS) : Confirm molecular formula (CHO, exact mass 226.0994).

- 2D NMR : Employ HSQC and HMBC to assign aromatic substitution patterns unambiguously.

Q. What experimental approaches can elucidate the role of this compound in microbial interactions?

- Bioassays :

- Biofilm inhibition assays : Test at 0.1–1.0 mM concentrations in Pseudomonas spp. cultures.

- Gene expression profiling : RNA-seq to identify upregulated/downregulated pathways (e.g., quorum sensing).

Q. How can thermal stability and phase behavior be evaluated for material science applications?

- Methods :

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., ~200°C for related esters) .

- Differential scanning calorimetry (DSC) : Identify melting transitions and liquid crystalline behavior.

- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) to enhance thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。